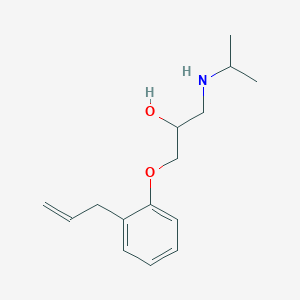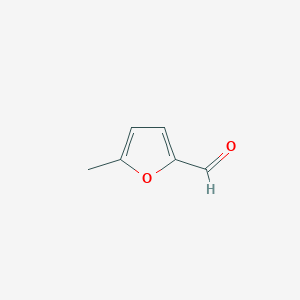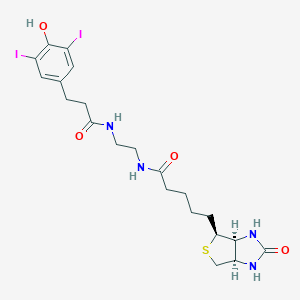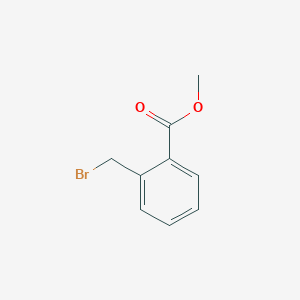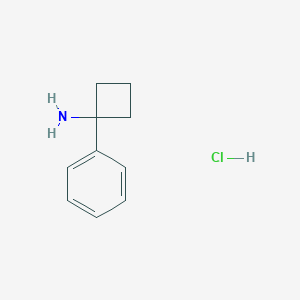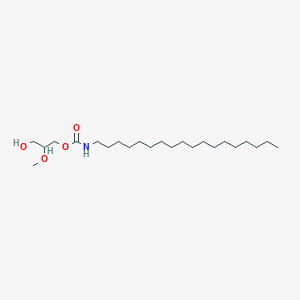
3-Hydroxy-2-methoxypropyl octadecylcarbamate
Overview
Description
3-Hydroxy-2-methoxypropyl octadecylcarbamate (HOC) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HOC is a carbamate derivative that is synthesized through a specific method, which involves the reaction of octadecylamine with dimethylolpropionic acid.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is not fully understood. However, it is believed that 3-Hydroxy-2-methoxypropyl octadecylcarbamate interacts with the cell membrane, causing changes in the lipid bilayer structure. This interaction can lead to increased membrane fluidity, which can affect the permeability and transport of molecules across the membrane.
Biochemical And Physiological Effects
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-methoxypropyl octadecylcarbamate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been shown to have anticoagulant properties, which can prevent blood clot formation.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate is relatively easy to synthesize and has a high yield. However, one limitation of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its potential toxicity. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate. One potential application of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of targeted drug delivery systems. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a carrier for targeted drug delivery, where it can deliver drugs to specific cells or tissues. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be modified to improve its biocompatibility and reduce its toxicity. Another future direction for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of new nanomaterials. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a stabilizer for nanoparticles, which can improve their stability and prevent aggregation. Overall, the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate has the potential to lead to the development of new and innovative technologies in various scientific research fields.
Scientific Research Applications
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been studied extensively for its potential applications in various scientific research fields, including drug delivery, gene therapy, and nanotechnology. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used as a surfactant in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been used as a carrier for gene therapy, where it can deliver therapeutic genes to target cells. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used in nanotechnology as a stabilizer for nanoparticles.
properties
CAS RN |
80350-03-4 |
|---|---|
Product Name |
3-Hydroxy-2-methoxypropyl octadecylcarbamate |
Molecular Formula |
C23H47NO4 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(3-hydroxy-2-methoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-23(26)28-21-22(20-25)27-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
InChI Key |
YISWNDIWGWEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
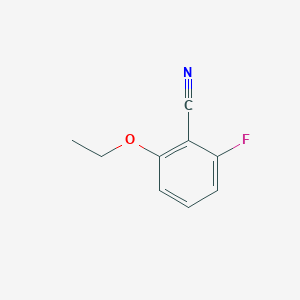


![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)
